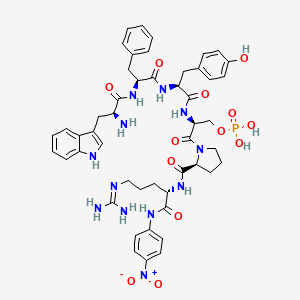

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H59N12O13P |

|---|---|

Molecular Weight |

1055.0 g/mol |

IUPAC Name |

[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate |

InChI |

InChI=1S/C49H59N12O13P/c50-36(26-31-27-54-37-11-5-4-10-35(31)37)43(63)57-39(24-29-8-2-1-3-9-29)45(65)58-40(25-30-14-20-34(62)21-15-30)46(66)59-41(28-74-75(71,72)73)48(68)60-23-7-13-42(60)47(67)56-38(12-6-22-53-49(51)52)44(64)55-32-16-18-33(19-17-32)61(69)70/h1-5,8-11,14-21,27,36,38-42,54,62H,6-7,12-13,22-26,28,50H2,(H,55,64)(H,56,67)(H,57,63)(H,58,65)(H,59,66)(H4,51,52,53)(H2,71,72,73)/t36-,38-,39-,40-,41-,42-/m0/s1 |

InChI Key |

VFYGHIVJSUHWET-NLDSVXPCSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](COP(=O)(O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |

Canonical SMILES |

C1CC(N(C1)C(=O)C(COP(=O)(O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)N)C(=O)NC(CCCN=C(N)N)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA in Pin1 Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptidyl-prolyl cis/trans isomerase Pin1 is a critical regulator in a multitude of cellular signaling pathways, acting as a molecular switch that controls the function of numerous phosphoproteins involved in cell cycle progression, apoptosis, and tumorigenesis. The study of Pin1's enzymatic activity is fundamental to understanding its biological roles and for the development of therapeutic inhibitors. The synthetic peptide, H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA, and its analogues, serve as indispensable tools in this endeavor. This technical guide details the core function of this chromogenic peptide substrate, providing quantitative kinetic data, a comprehensive experimental protocol for its use in a protease-coupled assay, and visual representations of its application and the broader signaling context of Pin1.

Core Function of the Chromogenic Peptide Substrate

The peptide this compound is a specifically designed chromogenic substrate for measuring the catalytic activity of the Pin1 enzyme. Its sequence incorporates the key recognition motif for Pin1: a phosphorylated serine residue followed by a proline residue (pSer-Pro).

The fundamental role of this peptide is to enable the quantitative measurement of Pin1's prolyl isomerase activity through a spectrophotometric, protease-coupled assay. The mechanism relies on three key components:

-

Pin1 Isomerase Activity : Pin1 specifically recognizes and binds to the cis conformation of the pSer-Pro bond within the peptide substrate and catalyzes its isomerization to the trans conformation.

-

Isomer-Specific Proteolysis : A second enzyme, typically chymotrypsin or trypsin, is included in the reaction. This protease is highly specific and can only cleave the peptide bond C-terminal to the arginine (or another specific residue in similar peptides) when the preceding pSer-Pro bond is in the trans conformation.

-

Chromogenic Reporter : The peptide is C-terminally coupled to p-nitroaniline (pNA). When the protease cleaves the trans-isomerized peptide, pNA is released. Free pNA is a yellow chromophore that can be quantified by measuring its absorbance at approximately 405 nm.

Therefore, the rate of color development is directly proportional to the rate of Pin1-catalyzed isomerization, providing a robust method to determine enzyme kinetics and to screen for Pin1 inhibitors.

Quantitative Data Presentation

| Substrate Peptide | Parameter | Value | Unit | Significance |

| WFYpSPR-pNA (Phosphorylated) | kcat/Km | 20,160 | M⁻¹s⁻¹ | Demonstrates high catalytic efficiency for the phosphorylated motif. |

| WFYSPR-pNA (Unphosphorylated) | kcat/Km | 170 | M⁻¹s⁻¹ | Shows a >100-fold decrease in efficiency, highlighting Pin1's specificity for phosphoproteins. |

Experimental Protocols

Protease-Coupled Spectrophotometric Assay for Pin1 Activity

This protocol outlines the methodology for determining the isomerase activity of Pin1 using a chromogenic pNA-linked peptide substrate.

A. Materials and Reagents:

-

Pin1 Enzyme: Purified, recombinant human Pin1.

-

Substrate: this compound or a similar peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA). Stock solution prepared in a suitable solvent (e.g., DMSO).

-

Coupling Protease: Chymotrypsin or Trypsin. Stock solution prepared in 1 mM HCl.

-

Assay Buffer: 35 mM HEPES, pH 7.8.

-

Bovine Serum Albumin (BSA): To prevent non-specific adsorption.

-

Dithiothreitol (DTT): A reducing agent to maintain enzyme integrity.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

-

96-well Microplates: Clear, flat-bottom.

B. Detailed Methodology:

-

Preparation of Assay Master Mix:

-

Prepare the assay buffer (35 mM HEPES, pH 7.8) and supplement it with 0.1 mg/mL BSA and 0.2 mM DTT.

-

On the day of the experiment, prepare a fresh solution of the coupling protease (e.g., chymotrypsin) in the assay buffer to a final concentration of ~0.5-1.0 mg/mL.

-

-

Reaction Setup (for a single 100 µL reaction):

-

In a well of a 96-well microplate, add the components in the following order:

-

85 µL of the Assay Master Mix (containing HEPES, BSA, DTT, and chymotrypsin).

-

5 µL of the Pin1 enzyme solution (diluted in assay buffer to the desired final concentration, e.g., 25-100 nM). For a negative control, add 5 µL of assay buffer without the enzyme.

-

If screening for inhibitors, add the test compound at this stage and pre-incubate the plate at room temperature for 15-30 minutes.

-

-

-

Initiation of Reaction:

-

To start the reaction, add 10 µL of the chromogenic peptide substrate solution (e.g., a 1 mM stock to achieve a final concentration of 100 µM).

-

-

Data Acquisition:

-

Immediately place the microplate into a pre-warmed (25°C or 37°C) microplate reader.

-

Measure the absorbance at 405 nm every 30-60 seconds for a period of 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

The rate of pNA release can be calculated using the Beer-Lambert law (ε of pNA at 405 nm ≈ 10,600 M⁻¹cm⁻¹).

-

For kinetic analysis, repeat the assay with varying substrate concentrations to determine Km and kcat values by fitting the data to the Michaelis-Menten equation.

-

Mandatory Visualizations

Diagrams of Workflows and Signaling Pathways

Caption: Workflow for the protease-coupled Pin1 enzymatic assay.

Caption: Pin1 acts as a central hub in diverse signaling pathways.[1][2]

References

A Technical Guide to H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA: A Chromogenic Substrate for Peptidyl-Prolyl Isomerase Pin1

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Proline Isomerization

Post-translational modifications are critical for regulating protein function, and among these, phosphorylation is paramount. A specialized layer of regulation occurs at phosphorylated serine or threonine residues that are immediately followed by a proline (pSer/Thr-Pro motifs). The peptide bond preceding proline can exist in either a cis or trans conformation. The isomerization between these two states is an intrinsically slow, rate-limiting step in protein folding and conformational change.

Peptidyl-prolyl cis-trans isomerases (PPIases) are enzymes that accelerate this isomerization, acting as crucial chaperones and molecular switches in cellular signaling. The parvulin family of PPIases includes a unique and highly conserved enzyme, Pin1, which specifically recognizes and isomerizes only phosphorylated Ser/Thr-Pro motifs.[1][2] This specificity allows Pin1 to regulate the function, stability, and localization of a multitude of proteins involved in cell cycle progression, apoptosis, and transcriptional regulation.[3][4] Deregulation of Pin1 is implicated in various diseases, including cancer and Alzheimer's disease.

To study the enzymatic activity of Pin1 and to screen for its inhibitors, a reliable and specific substrate is essential. The synthetic peptide H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is a well-established chromogenic substrate designed for this purpose.[1][5] Its sequence incorporates the essential pSer-Pro recognition motif for Pin1 and a C-terminal p-nitroanilide (pNA) group for colorimetric detection, making it an invaluable tool for researchers.

Biochemical Principle and Assay Mechanism

The utility of this compound lies in its application in a protease-coupled assay, most commonly involving α-chymotrypsin. The principle of this assay is based on the conformational specificity of the protease.

-

Isomerization by Pin1 : The substrate peptide exists in a mixture of cis and trans conformations at the pSer-Pro bond. Pin1 selectively binds to the peptide and catalyzes the rapid interconversion between these two states.

-

Conformation-Specific Cleavage : α-chymotrypsin is a protease that can cleave the peptide bond C-terminal to the arginine residue (Arg-pNA). However, this cleavage is highly specific and occurs efficiently only when the preceding pSer-Pro bond is in the trans conformation.

-

Signal Generation : The cleavage of the Arg-pNA bond releases the p-nitroanilide molecule. Free pNA is a yellow chromophore that can be quantified by measuring its absorbance at approximately 390-405 nm.

Therefore, the rate of color development is directly proportional to the rate at which Pin1 converts the cis isomer of the substrate into the chymotrypsin-susceptible trans isomer. This allows for a continuous, real-time measurement of Pin1 enzymatic activity.

Quantitative Enzymatic Data

The efficiency of Pin1-catalyzed isomerization can be quantified by standard Michaelis-Menten kinetics. The catalytic efficiency (kcat/Km) demonstrates the high selectivity of Pin1 for substrates containing the pSer-Pro motif compared to their unphosphorylated counterparts.

| Substrate Sequence | Enzyme | kcat/Km (M-1s-1) | Fold Increase (vs. Unphosphorylated) |

| Ac-Phe-Phe-Ser(PO3H2) -Pro-Arg-pNA | Pin1 | 1.6 x 106 | ~1300x |

| Ac-Phe-Phe-Ser -Pro-Arg-pNA | Pin1 | 1.2 x 103 | 1x |

Table 1: Kinetic parameters of Pin1 with a phosphorylated peptide substrate and its unphosphorylated control. The data highlights the profound specificity of Pin1 for the phosphorylated motif. Data adapted from Yaffe et al., 1997.[1]

Experimental Protocol: Chymotrypsin-Coupled PPIase Assay

This section provides a representative protocol for measuring Pin1 activity using the this compound substrate. Concentrations and volumes may require optimization depending on specific experimental conditions and enzyme purity.

4.1 Required Reagents

-

Assay Buffer : 35 mM HEPES, pH 7.8.

-

Pin1 Enzyme : Purified recombinant human Pin1, diluted in Assay Buffer to the desired final concentration (e.g., 5-50 nM).

-

Substrate : this compound. Prepare a concentrated stock (e.g., 10 mM) in DMSO. For the assay, create a working stock by dissolving it in a solution of 470 mM LiCl in trifluoroethanol (TFE) to enrich the cis conformation.

-

α-Chymotrypsin : Prepare a stock solution (e.g., 10 mg/mL) in 1 mM HCl.[6] Dilute in Assay Buffer to the desired final concentration (e.g., 0.2 mg/mL).

-

Microplate Reader : Capable of measuring absorbance at 390-405 nm at controlled temperature (e.g., 10-25°C).

4.2 Assay Procedure

-

Prepare Reaction Mixture : In a 96-well microplate, prepare the reaction mixture containing Assay Buffer, Pin1 enzyme, and α-chymotrypsin. For a 200 µL final reaction volume, this could be 180 µL of a pre-mixed solution. Include control wells without Pin1 to measure the uncatalyzed isomerization rate.

-

Equilibrate : Pre-incubate the microplate at the desired assay temperature (e.g., 10°C) for 5-10 minutes.

-

Initiate Reaction : Add the substrate to each well to initiate the reaction. The final substrate concentration is typically near its Km value (e.g., 10-50 µM).

-

Monitor Absorbance : Immediately begin monitoring the increase in absorbance at 390 nm or 405 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

-

Data Analysis : The initial reaction rates (Vo) are determined from the linear portion of the absorbance vs. time curve. The Pin1-catalyzed rate is calculated by subtracting the rate of the uncatalyzed reaction (from wells without Pin1) from the rate observed in the presence of Pin1.

4.3 Workflow Diagram

Role in Cellular Signaling Pathways

Pin1 acts as a critical regulator that integrates phosphorylation signals, often from proline-directed kinases (e.g., CDKs, MAPKs). Upon phosphorylation of a substrate protein at a Ser/Thr-Pro motif, Pin1 can bind and catalyze prolyl isomerization. This conformational change can have profound downstream consequences:

-

Altering Protein Stability : Isomerization can expose or hide recognition sites for E3 ubiquitin ligases, leading to either degradation or stabilization of the protein (e.g., c-Myc, Cyclin D1).[3]

-

Modulating Enzymatic Activity : A change in conformation can directly impact the catalytic activity of an enzyme.

-

Controlling Subcellular Localization : Isomerization can affect nuclear import/export signals.

-

Regulating Protein-Protein Interactions : The conformation of the proline bond can determine whether a protein can interact with its binding partners.

This mechanism allows Pin1 to function as a molecular timer or switch, ensuring that phosphorylation events are translated into functional outcomes in a controlled manner.

5.1 Generalized Pin1 Signaling Pathway

Conclusion and Applications

The chromogenic peptide this compound is a specific and reliable tool for the in vitro characterization of the PPIase Pin1. Its design enables a straightforward and continuous colorimetric assay that is well-suited for a variety of applications in academic research and drug development, including:

-

Enzyme kinetics and mechanistic studies.

-

High-throughput screening (HTS) for the discovery of Pin1 inhibitors.

-

Validating the PPIase activity of newly purified proteins.

By providing a means to quantify Pin1's catalytic activity, this substrate plays a vital role in advancing our understanding of phosphorylation-dependent signaling and in the development of potential therapeutics targeting diseases driven by Pin1 deregulation.

References

- 1. Sequence-specific and phosphorylation-dependent proline isomerization: a potential mitotic regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Post-translational Modifications of the Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Isotope Effects Support the Twisted Amide Mechanism of Pin1 Peptidyl-Prolyl Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

The Mechanism of Pin1 Activity: A Technical Guide Using Chromogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pin1, a peptidyl-prolyl cis/trans isomerase (PPIase), plays a pivotal role in regulating a multitude of cellular processes by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within its substrate proteins.[1] This conformational change can profoundly impact protein function, stability, subcellular localization, and interaction with other molecules, thereby modulating key signaling pathways.[1] Dysregulation of Pin1 activity has been implicated in various diseases, including cancer and Alzheimer's disease, making it an attractive target for therapeutic intervention. This in-depth technical guide explores the mechanism of Pin1 activity with a focus on the use of chromogenic substrates for its characterization, providing detailed experimental protocols and summarizing key quantitative data to aid researchers in this field.

Pin1 Structure and Catalytic Mechanism

Pin1 is a small, 18 kDa enzyme consisting of two functionally distinct domains: an N-terminal WW domain and a C-terminal PPIase domain, connected by a flexible linker.[2] The WW domain is responsible for substrate recognition and binding to the pSer/Thr-Pro motif, while the PPIase domain harbors the catalytic site responsible for the cis/trans isomerization.[2]

The catalytic mechanism of Pin1 is thought to involve a nucleophilic attack by a cysteine residue within the active site on the carbonyl carbon of the peptide bond preceding the proline. This leads to the formation of a tetrahedral intermediate, followed by rotation around the C-N bond and subsequent resolution of the intermediate to yield the isomerized product.

Experimental Analysis of Pin1 Activity with Chromogenic Substrates

The activity of Pin1 can be conveniently measured using a coupled-enzyme assay with a chromogenic substrate. A widely used method is the chymotrypsin-coupled assay.

Principle of the Chymotrypsin-Coupled Assay

This assay utilizes a synthetic peptide substrate that mimics the pSer/Thr-Pro motif and is C-terminally linked to a chromophore, typically p-nitroaniline (pNA). The substrate, for instance, Succinyl-Ala-pSer-Pro-Phe-pNA, exists in both cis and trans conformations. Chymotrypsin can only cleave the peptide bond C-terminal to the phenylalanine when the preceding prolyl bond is in the trans conformation, releasing the yellow-colored pNA. Pin1 catalyzes the isomerization of the cis form of the substrate to the trans form, which is then rapidly cleaved by chymotrypsin. The rate of pNA release, monitored spectrophotometrically at 390-405 nm, is therefore proportional to the Pin1 activity.

Detailed Experimental Protocol

Materials:

-

Recombinant human Pin1

-

α-Chymotrypsin

-

Chromogenic substrate (e.g., Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide or a phosphorylated version)

-

Assay buffer (e.g., 35 mM HEPES, pH 7.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 390-405 nm

Procedure:

-

Prepare Reagents:

-

Dissolve the chromogenic substrate in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute in assay buffer to the desired working concentrations.

-

Prepare stock solutions of Pin1 and chymotrypsin in assay buffer. The final concentration of chymotrypsin should be in excess to ensure that the cleavage of the trans substrate is not rate-limiting.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the following in order:

-

Assay buffer

-

Pin1 solution (or buffer for control wells)

-

Chymotrypsin solution

-

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

-

Initiate Reaction:

-

Add the chromogenic substrate solution to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader and measure the absorbance at 390-405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

For kinetic studies, perform the assay with varying concentrations of the substrate to determine Kₘ and kcat values.

-

For inhibitor screening, perform the assay with a fixed substrate concentration and varying concentrations of the inhibitor to determine the IC₅₀ or Kᵢ value.

-

Quantitative Data Summary

The following tables summarize key quantitative data for Pin1 activity, substrate binding, and inhibition, compiled from various studies.

Table 1: Kinetic Parameters for Pin1 with Chromogenic Substrates

| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Suc-AEPF-pNA | - | - | 380 | [3] |

| WFYpSPR-pNA | - | - | 20,160 | [4] |

| Unphosphorylated WFYSPR-pNA | - | - | 170 | [4] |

Note: Some studies report kcat/KM directly from the protease-coupled assay. Suc-AEPF-pNA uses a glutamate (E) as a phosphomimetic.

Table 2: Dissociation Constants (Kd) for Pin1 and its Domains with Substrates/Inhibitors

| Ligand | Pin1 Variant | K_d_ (µM) | Method | Reference |

| pCDC25c | Full-length | 6-10 | Fluorescence Anisotropy/ITC | [4] |

| FFpSPR | Full-length WW domain | ~43 | NMR | [4] |

| FFpSPR | Isolated WW domain | ~246 | NMR | [4] |

| cis-FFpSPR | PPIase domain | 7 | NMR | [4] |

| trans-FFpSPR | PPIase domain | 66 | NMR | [4] |

Table 3: Inhibition Constants (Ki and IC50) for Selected Pin1 Inhibitors

| Inhibitor | K_i_ (nM) | IC₅₀ (µM) | Assay Method | Reference |

| BJP-06-005-3 | 48 | - | Chymotrypsin-coupled assay | [5] |

| D-PEPTIDE | 20 | - | Not specified | [5] |

| VS1 | - | 6.4 | Fluorescence-based assay | [6] |

| VS2 | - | 29.3 | Fluorescence-based assay | [6] |

| All-trans retinoic acid (ATRA) | - | 33.2 | Fluorescence-based assay | [6] |

Pin1 in Signaling Pathways

Pin1 is a crucial regulator of numerous signaling pathways implicated in cell proliferation, differentiation, and survival. Its ability to induce conformational changes in key signaling proteins allows it to act as a molecular switch.

Ras/AP-1 Signaling Pathway

Pin1 plays a significant role in the Ras-activated signaling cascade.[7] Ras, upon activation, triggers a kinase cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors such as c-Jun and c-Fos, components of the AP-1 complex. Pin1 can then bind to the phosphorylated Ser/Thr-Pro motifs in c-Jun and c-Fos, enhancing their stability and transcriptional activity, ultimately promoting the expression of target genes like Cyclin D1.[7][8][9]

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, the stability of β-catenin is tightly regulated.[10] In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression. Pin1 has been shown to bind to and stabilize phosphorylated β-catenin, thereby promoting its nuclear accumulation and enhancing Wnt signaling.[11]

Notch Signaling Pathway

The Notch signaling pathway is critical for cell-fate decisions.[12] Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, releasing the Notch intracellular domain (NICD). NICD then translocates to the nucleus to act as a transcriptional co-activator. Pin1 has been shown to interact with Notch1 and potentiate its cleavage, leading to increased NICD release and enhanced Notch transcriptional activity.[13][14] Furthermore, Notch1 can directly induce the transcription of Pin1, creating a positive feedback loop.[13][14]

Conclusion

The study of Pin1 activity is crucial for understanding its role in health and disease. The use of chromogenic substrates provides a robust and accessible method for characterizing the enzymatic activity of Pin1 and for screening potential inhibitors. This technical guide provides a comprehensive overview of the mechanism of Pin1, detailed protocols for its analysis, a summary of key quantitative data, and its integration into major signaling pathways. This information is intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of Pin1 biology and developing novel therapeutic strategies targeting this important enzyme.

References

- 1. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arts.units.it [arts.units.it]

- 7. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Prolyl isomerase Pin1 regulates neuronal differentiation via β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. The prolyl-isomerase Pin1 is a Notch1 target that enhances Notch1 activation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

basic principles of Pin1 enzymatic assays using p-nitroanilide

An In-depth Technical Guide to Pin1 Enzymatic Assays Using p-Nitroanilide

For Researchers, Scientists, and Drug Development Professionals

Core Principles

The peptidyl-prolyl cis-trans isomerase Pin1 is a unique enzyme that specifically recognizes and catalyzes the isomerization of phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs.[1] This conformational change can act as a molecular switch, profoundly altering a substrate protein's function, stability, or interaction with other proteins.[2] Given Pin1's role in various diseases, including cancer and Alzheimer's disease, robust methods for measuring its enzymatic activity are crucial for research and drug development.[3]

A widely used method for quantifying Pin1 isomerase activity is the protease-coupled p-nitroanilide (pNA) assay. This spectrophotometric assay indirectly measures the cis-to-trans isomerization activity of Pin1 by linking it to the activity of a second, conformation-specific protease, typically chymotrypsin.[4][5]

The core principle relies on three key components:

-

Pin1: The isomerase enzyme of interest.

-

A synthetic peptide substrate: This peptide, commonly Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA), mimics a natural Pin1 substrate.[6] The glutamate residue acts as a phosphomimetic, providing a negative charge that facilitates recognition by the Pin1 active site.[4] The peptide bond between Proline and Phenylalanine exists in both cis and trans conformations.

-

A reporting protease: Chymotrypsin is highly selective and will only cleave the peptide bond C-terminal to the Phenylalanine when the preceding Ala-Glu-Pro-Phe bond is in the trans conformation.[4][5]

The assay proceeds as follows: In solution, the substrate exists in an equilibrium of cis and trans isomers. Chymotrypsin rapidly cleaves all available trans isomers, releasing the p-nitroanilide (pNA) chromophore. This initial burst is not catalyzed by Pin1. The remaining substrate is predominantly in the cis conformation, which is resistant to chymotrypsin cleavage. Pin1 then catalyzes the conversion of the cis isomers to trans isomers. As new trans substrates are formed, they are immediately cleaved by the chymotrypsin present in excess, releasing more pNA.

The rate of pNA release after the initial burst is directly proportional to the catalytic activity of Pin1. The increase in absorbance, typically measured at 390-410 nm, provides a continuous readout of Pin1's enzymatic rate.[7]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow of the protease-coupled assay and a key biological pathway regulated by Pin1's isomerase activity.

References

- 1. Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. researchgate.net [researchgate.net]

- 4. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete Determination of the Pin1 Catalytic Domain Thermodynamic Cycle by NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA with the Pin1 Active Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the chromogenic peptide substrate H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA and the active site of the Peptidyl-prolyl cis-trans isomerase Pin1. Pin1 is a critical regulator in numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and Alzheimer's disease. Understanding the kinetics and structural basis of its interaction with specific substrates is paramount for the development of therapeutic inhibitors. This document details the molecular interactions, quantitative binding data, and experimental protocols relevant to this specific substrate, serving as a valuable resource for researchers in the field.

Introduction to Pin1 and its Substrate Recognition

Pin1 is a unique enzyme that specifically recognizes and catalyzes the cis-trans isomerization of peptidyl-prolyl bonds preceded by a phosphorylated serine or threonine residue (pSer/Thr-Pro motif).[1][2] This isomerization acts as a molecular switch, regulating the conformation, activity, and stability of a multitude of proteins involved in critical signaling pathways.[3][4]

Pin1 consists of two main domains: an N-terminal WW domain that serves as a phosphoprotein-binding module and a C-terminal catalytic Peptidyl-prolyl isomerase (PPIase) domain.[3][5] While the WW domain has a high affinity for pSer/Thr-Pro motifs, the PPIase domain is responsible for the catalytic isomerization.[3]

The substrate this compound is a synthetic chromogenic peptide designed to mimic a natural Pin1 substrate. It contains the essential pSer-Pro recognition motif and is flanked by other amino acid residues that can influence binding affinity and specificity. The C-terminal p-nitroanilide (pNA) group allows for a colorimetric readout in enzymatic assays.

The Pin1 Active Site and Substrate Interaction

The catalytic cleft of the Pin1 PPIase domain is a highly specific environment designed to accommodate the pSer/Thr-Pro motif. The key features of this interaction are:

-

Phosphate Binding Pocket: A basic triad of residues, Lys63, Arg68, and Arg69, forms a positively charged pocket that specifically recognizes and binds the phosphate group of the phosphoserine.[3] This interaction is crucial for substrate specificity.

-

Hydrophobic Pocket: A hydrophobic pocket composed of residues such as Leu122, Met130, and Phe134 accommodates the proline ring of the substrate.[3]

-

Catalytic Residues: The catalytic mechanism involves a cysteine residue, Cys113, which is thought to act as a nucleophile, facilitating the rotation of the peptidyl-prolyl bond.[3]

-

Flanking Residue Interactions: The residues flanking the pSer-Pro motif also contribute to the binding affinity. Aromatic and bulky hydrophobic residues in the +1 position relative to proline are preferred.[6]

The interaction between this compound and the Pin1 active site involves the precise docking of the pSer-Pro motif into the catalytic cleft, stabilized by the interactions described above. The surrounding Tryptophan, Phenylalanine, Tyrosine, and Arginine residues likely engage in additional hydrophobic and electrostatic interactions with the enzyme surface, further modulating the binding kinetics.

Quantitative Analysis of Pin1-Substrate Interaction

| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Assay Method |

| Ac-Ala-Ala-Ser(PO3H2)-Pro-Arg-pNA | Pin1 | 9,300 | Chymotrypsin-coupled PPIase Assay |

| Ac-Ala-Ala-Ser(PO3H2)-Pro-Arg-pNA | Ess1 (Yeast homolog) | 12,000 | Chymotrypsin-coupled PPIase Assay |

| Ala-Ser(PO3H2)-Pro | Pin1 | 100 | Direct UV-visible spectrophotometry |

| Ser(PO3H2)-Pro-Arg | Pin1 | 38 | Direct UV-visible spectrophotometry |

Table 1: Kinetic Parameters of Pin1 and a Homolog with a Similar Chromogenic Substrate.[7] Note: The kcat/Km values for the shorter peptides were determined using a direct spectrophotometric method, while the value for the longer, more optimal substrate was determined using the chymotrypsin-coupled assay.

Experimental Protocols

The most common method for determining the kinetic parameters of Pin1 with pNA-containing substrates is the chymotrypsin-coupled PPIase assay.

Principle of the Chymotrypsin-Coupled PPIase Assay

This assay relies on the conformational specificity of the protease α-chymotrypsin. Chymotrypsin can only cleave the peptide bond C-terminal to the Arginine residue in the substrate when the preceding pSer-Pro bond is in the trans conformation. The cleavage releases p-nitroaniline (pNA), which is a chromophore that absorbs light at 390-410 nm.

Pin1 catalyzes the conversion of the cis isomer of the substrate to the trans isomer, thus increasing the rate of pNA release. The rate of the reaction is therefore proportional to the PPIase activity of Pin1.

Detailed Methodology

Materials:

-

Recombinant human Pin1

-

Substrate: this compound

-

α-Chymotrypsin

-

Assay Buffer: 35 mM HEPES, pH 7.8

-

LiCl/Trifluoroethanol solution (to pre-populate the cis conformation of the substrate)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 390 nm

Procedure:

-

Substrate Preparation:

-

Dissolve the this compound substrate in a solution of LiCl in trifluoroethanol to enrich the cis conformation of the peptidyl-prolyl bond.

-

Lyophilize the substrate to remove the trifluoroethanol.

-

Resuspend the substrate in the assay buffer to the desired stock concentration.

-

-

Reaction Setup:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer and α-chymotrypsin at a final concentration of approximately 0.5 mg/mL.

-

Add varying concentrations of the substrate to the wells.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a known concentration of Pin1 to each well.

-

Immediately start monitoring the change in absorbance at 390 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction from the linear phase of the absorbance curve.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Calculate kcat from the Vmax and the enzyme concentration.

-

Signaling Pathways and Logical Relationships

Pin1 is a central regulator in numerous signaling pathways, often acting downstream of proline-directed kinases. The isomerization of its substrates can have profound effects on protein-protein interactions, subcellular localization, and protein stability.

General Pin1 Signaling Cascade

The following diagram illustrates the general mechanism of Pin1 action in a signaling pathway.

References

- 1. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Post-translational Modifications of the Peptidyl-Prolyl Isomerase Pin1 [frontiersin.org]

- 3. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]

- 6. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: The Role of CAS Number 202739-41-1 in Peptidase Activity Studies

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Function

The compound identified by CAS number 202739-41-1 is the peptide H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA . This molecule serves as a specific chromogenic substrate for the enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) . Pin1 is a unique enzyme that catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in proteins, a critical step in the regulation of various cellular processes. The isomerization from the cis to the trans conformation, or vice versa, can profoundly alter the substrate protein's function, stability, or localization, thereby acting as a molecular switch.

Quantitative Data: Enzyme Kinetics

The efficiency of Pin1's catalytic activity on this substrate has been quantified. This data is crucial for comparative studies of Pin1 activity and for the screening of potential inhibitors.

| Substrate | CAS Number | Enzyme | Catalytic Efficiency (kcat/Km) |

| This compound | 202739-41-1 | Pin1 | 20,160 mM⁻¹s⁻¹[1] |

| Unphosphorylated H-Trp-Phe-Tyr-Ser-Pro-Arg-pNA | N/A | Pin1 | 170 mM⁻¹s⁻¹[1] |

Experimental Protocols: Pin1 Activity Assay

The peptidase (isomerase) activity of Pin1 utilizing the chromogenic substrate this compound is typically measured using a coupled enzyme assay . In this system, the isomerization of the substrate by Pin1 renders it susceptible to cleavage by a second enzyme, chymotrypsin, which then releases a colored product that can be quantified spectrophotometrically.

Principle of the Coupled Assay

-

Isomerization: Pin1 specifically isomerizes the pSer-Pro bond in the substrate peptide from the cis to the trans conformation.

-

Cleavage: Chymotrypsin selectively cleaves the peptide bond C-terminal to the phenylalanine residue only when the preceding pSer-Pro bond is in the trans conformation.

-

Detection: The cleavage releases the chromophore p-nitroaniline (pNA), which results in an increase in absorbance at 405 nm. The rate of this absorbance increase is directly proportional to the Pin1 activity.

Detailed Experimental Protocol

This protocol is a synthesized guideline based on established methodologies for chymotrypsin-coupled Pin1 assays. Optimization may be required for specific experimental conditions.

Materials:

-

Recombinant human Pin1

-

Substrate: this compound (stock solution in DMSO)

-

Chymotrypsin (stock solution in 1 mM HCl)

-

Assay Buffer: 35 mM HEPES, pH 7.8

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare the desired concentrations of Pin1 in Assay Buffer.

-

Prepare a working solution of the substrate in Assay Buffer. The final concentration will need to be optimized around the Km value if known, or tested across a range (e.g., 10-100 µM).

-

Prepare a working solution of chymotrypsin in Assay Buffer. A final concentration of approximately 0.1 mg/mL is a common starting point.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add the following in order:

-

Assay Buffer to bring the final volume to 100 µL.

-

Pin1 enzyme solution. For inhibitor screening, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature before adding the substrate.

-

Substrate solution to initiate the reaction.

-

-

-

Kinetic Measurement:

-

Immediately place the microplate in a pre-warmed (e.g., 25°C or 37°C) microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a duration of 10-30 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

For inhibitor studies, calculate the percentage of inhibition relative to a control reaction without the inhibitor.

-

For kinetic characterization, perform the assay with varying substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

-

Signaling Pathways and Experimental Workflows

Pin1 plays a crucial role in a multitude of cellular signaling pathways, often acting as a central hub that integrates and amplifies signals. Its dysregulation is implicated in various diseases, including cancer and Alzheimer's disease.

Pin1's Role in Oncogenic Signaling

Pin1 can amplify oncogenic signals by regulating the activity and stability of key proteins in pathways such as the Ras/MAPK and Wnt/β-catenin pathways.

Caption: Pin1's role in integrating Ras/MAPK and Wnt/β-catenin signaling pathways.

Pin1 and the Cell Cycle

Pin1 is a critical regulator of the cell cycle, influencing the activity of key proteins like the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p27.

Caption: Regulation of p53 and p27 pathways by Pin1 in cell cycle control.

Experimental Workflow: Pin1 Inhibitor Screening

The chromogenic assay using CAS 202739-41-1 is highly suitable for high-throughput screening (HTS) of Pin1 inhibitors.

Caption: A typical workflow for high-throughput screening of Pin1 inhibitors.

References

Probing the Specificity of a Key Cellular Regulator: A Technical Guide to the Preliminary Investigation of Pin1 Substrate Specificity

For Immediate Release

A Deep Dive into the Molecular Interactions of the Prolyl Isomerase Pin1, a Critical Regulator in Health and Disease

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preliminary investigation into the substrate specificity of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). Pin1 is a unique enzyme that catalyzes the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, a crucial post-translational modification that regulates the function of a multitude of proteins involved in various cellular processes, including cell cycle progression, signal transduction, and transcription.[1][2][3] Dysregulation of Pin1 activity has been implicated in numerous diseases, most notably cancer and Alzheimer's disease, making it a prime target for therapeutic intervention.[1][4]

This document outlines the key methodologies for identifying and characterizing Pin1 substrates, presents quantitative data on substrate binding and catalysis, and visualizes the intricate signaling pathways and experimental workflows involved in this critical area of research.

I. Quantitative Analysis of Pin1 Substrate Interactions

The specificity of Pin1 for its substrates is determined by both its binding affinity (K D ) and its catalytic efficiency (k cat /K m ). The following tables summarize key quantitative data for a selection of Pin1 substrates, providing a comparative overview of their interaction with the enzyme.

Table 1: Pin1 Substrate Binding Affinities (K D )

| Substrate/Peptide | Sequence | K D (µM) | Method | Reference |

| pCDC25c | EQPLpTPVTDL | 0.8 ± 0.15 | NMR Spectroscopy | [5] |

| FFpSPR | Ac-Phe-Phe-pSer-Pro-Arg-NH 2 | ~10 (to WW domain) | Fluorescence Anisotropy | [6] |

| WFYpSPR-pNA | Suc-Trp-Phe-Tyr-pSer-Pro-Arg-pNA | Not Reported | Chymotrypsin-coupled assay | [6] |

| CTD RNA Pol II | YpSPTpSPS | ~10 | Fluorescence Anisotropy | [7] |

| D-PEPTIDE | Ac-Phe-D-pThr-Pip-Nal-Gln-NH 2 | 0.02 (K i ) | Not Specified |

Table 2: Pin1 Catalytic Efficiency (k cat /K m )

| Substrate/Peptide | k cat /K m (M -1 s -1 ) | Method | Reference |

| WFYpSPR-pNA (phosphorylated) | 20,160 | Trypsin-coupled assay | [6] |

| WFYSPR-pNA (unphosphorylated) | 170 | Trypsin-coupled assay | [6] |

| suc-AEPF-pNA | Not Reported | Chymotrypsin-coupled assay | [6] |

| AApSerPR | 3300 s -1 (k cat ) | Chymotrypsin-coupled assay | [5] |

II. Key Experimental Protocols for Investigating Pin1 Substrate Specificity

The identification and characterization of Pin1 substrates rely on a combination of biochemical, biophysical, and cell-based assays. The following sections provide detailed methodologies for several key experimental approaches.

A. Fluorescence Polarization (FP) Binding Assay

This assay is a robust method for quantifying the binding affinity between Pin1 and a fluorescently labeled substrate or inhibitor in solution.[8][9]

Principle: The assay measures the change in the polarization of emitted light from a fluorescent probe. A small, fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in low polarization. Upon binding to the larger Pin1 protein, the tumbling rate of the tracer slows down, leading to an increase in polarization. Competitive binding assays can be performed by measuring the displacement of the tracer by an unlabeled competitor.[9]

Methodology:

-

Reagents and Preparation:

-

Purified recombinant Pin1 protein.

-

Fluorescently labeled peptide tracer (e.g., FITC-labeled peptide containing a pSer/Thr-Pro motif).

-

Unlabeled competitor peptides or small molecules.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Black, non-binding surface 384-well plates.[10]

-

-

Assay Procedure (Competitive Binding):

-

Add a fixed concentration of Pin1 and the fluorescent tracer to each well of the microplate. The tracer concentration should be at or below its K D for Pin1 to ensure assay sensitivity.[11]

-

Add serial dilutions of the unlabeled competitor to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.[10]

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[10]

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC 50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.

-

The K i (inhibition constant) can be calculated from the IC 50 value using the Cheng-Prusoff equation.

-

B. Chymotrypsin-Coupled PPIase Assay

This is a continuous spectrophotometric assay used to measure the cis-trans isomerase activity of Pin1.[12][13]

Principle: The assay utilizes a synthetic peptide substrate containing a pSer/Thr-Pro motif followed by a p-nitroanilide (pNA) chromophore. The protease α-chymotrypsin can only cleave the peptide bond C-terminal to the proline when it is in the trans conformation, releasing the yellow pNA molecule. Pin1 accelerates the conversion of the cis isomer to the trans isomer, and the rate of pNA release is monitored spectrophotometrically.[6]

Methodology:

-

Reagents and Preparation:

-

Purified recombinant Pin1 protein.

-

Synthetic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA).

-

α-chymotrypsin.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[12]

-

-

Assay Procedure:

-

Pre-incubate Pin1 with α-chymotrypsin in the assay buffer in a cuvette or microplate well.[12]

-

Initiate the reaction by adding the peptide substrate.

-

Immediately monitor the increase in absorbance at 390 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Kinetic parameters such as k cat and K m can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[14][15][16][17]

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural and dynamic information about the interaction between Pin1 and its substrates at atomic resolution.[18][19][20]

Principle:

-

Chemical Shift Perturbation (CSP): Binding of a substrate to Pin1 can induce changes in the chemical environment of specific amino acid residues, leading to shifts in their corresponding peaks in the NMR spectrum.[5] These perturbations can be used to map the binding site and determine the dissociation constant (K D ).[5]

-

Exchange Spectroscopy (EXSY): This technique can be used to measure the rate of cis-trans isomerization catalyzed by Pin1.[6]

Methodology (for CSP):

-

Sample Preparation:

-

Prepare a sample of uniformly 15 N-labeled Pin1 in a suitable NMR buffer.

-

Prepare a stock solution of the unlabeled substrate peptide.

-

-

Data Acquisition:

-

Acquire a 2D 1 H- 15 N HSQC spectrum of the 15 N-labeled Pin1 alone.

-

Titrate the substrate into the Pin1 sample in a stepwise manner, acquiring a 2D 1 H- 15 N HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Overlay the spectra and identify the residues whose peaks show significant chemical shift changes upon substrate binding.

-

Plot the chemical shift changes against the molar ratio of substrate to protein.

-

Fit the titration curves to a suitable binding model to determine the K D .[5]

-

D. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying Pin1 substrates from complex biological samples and for characterizing post-translational modifications.[21][22][23]

Principle: MS measures the mass-to-charge ratio of ions. In the context of Pin1 research, it can be used to identify proteins that co-immunoprecipitate with Pin1 or to map the specific phosphorylation sites on a substrate that are required for Pin1 binding.

Methodology (for identifying interaction partners):

-

Sample Preparation:

-

Perform co-immunoprecipitation (Co-IP) using an antibody against Pin1 or a tagged version of Pin1 from cell lysates.

-

Elute the bound proteins from the antibody-bead complex.

-

-

Protein Digestion and MS Analysis:

-

Digest the eluted proteins into smaller peptides using a protease such as trypsin.

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database to identify the proteins that were co-immunoprecipitated with Pin1.

-

Bioinformatic analysis can then be used to identify potential Pin1 substrates among the list of interacting proteins.

-

III. Visualizing Pin1-Mediated Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by Pin1 and the workflows of the experimental protocols described above.

Figure 1: Pin1's Role in Cell Cycle Regulation. This diagram illustrates how Pin1 influences the G1/S, G2/M, and Metaphase-Anaphase transitions by modulating the activity of key cell cycle regulators.

References

- 1. embopress.org [embopress.org]

- 2. The mitotic peptidyl-prolyl isomerase, Pin1, interacts with Cdc25 and Plx1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. rsc.org [rsc.org]

- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. andrew.cmu.edu [andrew.cmu.edu]

- 15. biorxiv.org [biorxiv.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Reddit - The heart of the internet [reddit.com]

- 18. Structure and dynamics of pin1 during catalysis by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of interaction partners using protein aggregation and NMR spectroscopy | PLOS One [journals.plos.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Dissecting the functional behavior of the differentially phosphorylated prolyl isomerase, Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Peptidyl-prolyl cis/trans-Isomerase A1 (Pin1) Is a Target for Modification by Lipid Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

detailed protocol for Pin1 activity assay using H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA

Application Note: Measuring Pin1 Isomerase Activity with a Chromogenic Substrate

This document provides a comprehensive protocol for determining the enzymatic activity of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) using the specific chromogenic substrate H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA. This continuous spectrophotometric assay is designed for researchers in academia and the pharmaceutical industry engaged in the study of Pin1 biology and the development of Pin1 inhibitors.

Introduction

Pin1 is a unique peptidyl-prolyl isomerase (PPIase) that specifically catalyzes the cis-trans isomerization of peptidyl-prolyl bonds preceded by a phosphorylated serine or threonine residue (pSer/Thr-Pro).[1][2] This enzymatic activity plays a crucial role in regulating the conformation, function, and stability of a multitude of proteins involved in critical cellular processes, including cell cycle progression, signal transduction, and transcription.[3][4][5] Dysregulation of Pin1 activity is implicated in various diseases, notably cancer and Alzheimer's disease, making it a significant target for therapeutic intervention.[6]

The assay described herein is a coupled-enzyme assay. Pin1 first isomerizes the substrate this compound from its predominantly cis conformation to the trans conformation. Subsequently, the serine protease trypsin, which selectively cleaves the peptide bond C-terminal to arginine only when the Ser-Pro bond is in the trans conformation, liberates the chromophore p-nitroanilide (pNA). The rate of pNA release, monitored by the increase in absorbance at 405 nm, is directly proportional to the Pin1 isomerase activity.[1]

Signaling Pathways Involving Pin1

Pin1 is a critical regulator that integrates and amplifies signals from various upstream pathways. By catalyzing the conformational change of key phosphoproteins, Pin1 can significantly impact their activity and stability, thereby influencing downstream cellular responses. Key signaling cascades where Pin1 plays a pivotal role include the Ras/AP-1, Wnt/β-catenin, and JNK pathways.[1][7] Its involvement in these oncogenic pathways underscores its importance as a cancer drug target.

Experimental Protocol

Materials and Reagents

-

Pin1 Substrate: this compound (MW ~1295 g/mol )

-

Pin1 Enzyme: Recombinant human Pin1

-

Trypsin: TPCK-treated, sequencing grade

-

Assay Buffer: 35 mM HEPES, pH 7.8

-

Pin1 Inhibitor (Optional Control): Juglone or a specific proprietary inhibitor

-

Microplate: 96-well, flat-bottom, UV-transparent

-

Spectrophotometer: Microplate reader capable of measuring absorbance at 405 nm in kinetic mode

Reagent Preparation

-

Pin1 Substrate Stock Solution (10 mM): Dissolve the peptide in DMSO. Store in aliquots at -20°C. Note: The peptide concentration should be confirmed by absorbance using the molar extinction coefficient of pNA.

-

Pin1 Enzyme Working Solution: Dilute recombinant Pin1 in cold Assay Buffer to the desired concentration (e.g., 2X final concentration). Keep on ice.

-

Trypsin Working Solution (1 mg/mL): Dissolve trypsin in cold 1 mM HCl. Immediately before use, dilute to the final working concentration (e.g., 0.1 mg/mL) in Assay Buffer. Keep on ice.

-

Test Compound/Inhibitor Solutions: Prepare serial dilutions of test compounds or a known inhibitor in Assay Buffer containing a small, constant percentage of DMSO to ensure solubility.

Assay Workflow

The experimental workflow involves the sequential addition of reagents to initiate the coupled enzymatic reaction, which is then monitored kinetically.

Assay Procedure

This protocol is for a total reaction volume of 100 µL per well. Adjust volumes as needed.

-

Plate Setup:

-

Blank wells: 50 µL Assay Buffer, 50 µL Substrate/Trypsin Mix (for substrate/trypsin background).

-

No Pin1 Control wells: 40 µL Assay Buffer, 10 µL Vehicle, 50 µL Substrate/Trypsin Mix (for non-enzymatic isomerization).

-

Positive Control (100% activity) wells: 40 µL Assay Buffer, 10 µL Vehicle, 50 µL Substrate/Trypsin Mix.

-

Inhibitor wells: 40 µL Assay Buffer, 10 µL of each inhibitor dilution, 50 µL Substrate/Trypsin Mix.

-

-

Enzyme/Inhibitor Addition:

-

To all wells except the "Blank", add the respective components (Assay Buffer, Vehicle, or Inhibitor solution).

-

Add 10 µL of the 2X Pin1 enzyme working solution to the Positive Control and Inhibitor wells.

-

Mix gently by tapping the plate.

-

-

Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 25°C or 4°C) for 10 minutes to allow for the binding of inhibitors to Pin1.[6]

-

Reaction Initiation:

-

Prepare a 2X Substrate/Trypsin mix in Assay Buffer. For each 50 µL to be added, this mix will contain the substrate and trypsin at their 2X final concentrations.

-

Initiate the reaction by adding 50 µL of the 2X Substrate/Trypsin mix to all wells.

-

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 405 nm every 30 seconds for 15-30 minutes.

Data Presentation and Analysis

The raw data (absorbance vs. time) should be used to calculate the initial reaction velocity (V₀) for each well. This is typically the linear portion of the curve and is expressed as mOD/min.

Quantitative Data Summary

The following tables summarize typical concentrations used in the assay and the kinetic parameters for the specified substrate.

| Component | Stock Concentration | Final Concentration | Notes |

| Pin1 Enzyme | 1-5 mg/mL | 10-100 nM | Optimal concentration should be determined empirically. |

| Substrate | 10 mM (in DMSO) | 25-100 µM | Concentration should be near the Km value. |

| Trypsin | 1 mg/mL | 5-10 µg/mL | Excess is used to ensure cleavage is not rate-limiting. |

| DMSO | 100% | ≤ 1% | Final DMSO concentration should be constant across all wells. |

| Table 1. Recommended Reagent Concentrations. |

| Parameter | Value | Reference |

| kcat/KM | 20,160 M-1s-1 | Wilson, et al. (2016) |

| Table 2. Kinetic Parameters for Pin1 with H-Trp-Phe-Tyr-Ser(p)-Pro-Arg-pNA. |

Calculating Inhibition

To determine the potency of an inhibitor (e.g., IC₅₀ value), calculate the percentage of inhibition for each inhibitor concentration:

% Inhibition = [1 - (V₀_inhibitor - V₀_no_Pin1) / (V₀_positive_control - V₀_no_Pin1)] * 100

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Tips and Troubleshooting

-

High Background Signal: The this compound substrate can undergo slow, spontaneous isomerization or be cleaved directly by trypsin, leading to a high background signal.[6] Performing the assay at a lower temperature (e.g., 4°C) can significantly reduce this background while still allowing for efficient Pin1 catalysis.[6]

-

Assay Linearity: Ensure that the initial rates are calculated from the linear phase of the reaction. If the reaction proceeds too quickly, reduce the Pin1 concentration.

-

DMSO Effects: Maintain a consistent, low percentage of DMSO in all wells, as it can affect enzyme activity.

-

Substrate Solubility: The peptide substrate should be fully dissolved in DMSO before being diluted in aqueous buffer to avoid precipitation.

References

- 1. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biopioneer.com.tw [biopioneer.com.tw]

- 4. coachrom.com [coachrom.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background Noise in Pin1 pNA Assays

Welcome to the technical support center for Pin1 pNA assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during their experiments, with a specific focus on resolving high background noise.

Understanding the Pin1 pNA Assay

The Pin1 pNA assay is a colorimetric method used to measure the enzymatic activity of Pin1, a peptidyl-prolyl cis-trans isomerase (PPIase). The assay relies on a coupled-enzyme reaction. Pin1 isomerizes a specific peptide substrate, typically Succinyl-Ala-pSer-Pro-Phe-p-nitroanilide (Suc-Ala-pSer-Pro-Phe-pNA), from its cis to its trans conformation. A second enzyme, chymotrypsin, then specifically cleaves the trans isomer, releasing p-nitroaniline (pNA). The amount of pNA released is proportional to Pin1 activity and can be quantified by measuring the absorbance at 405 nm.

A common challenge with this assay is high background noise, which can mask the true signal and lead to inaccurate results. This guide provides a structured approach to identifying and resolving the root causes of high background.

Frequently Asked Questions (FAQs) about High Background Noise

Q1: What are the most common causes of high background noise in a Pin1 pNA assay?

High background noise can stem from several sources:

-

Substrate Instability: The pNA substrate can undergo spontaneous hydrolysis, releasing pNA independently of Pin1 and chymotrypsin activity.

-

Contaminating Protease Activity: The Pin1 enzyme preparation or other assay components may be contaminated with proteases that can cleave the substrate directly.

-

Sub-optimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature can increase the rate of non-enzymatic substrate degradation.

-

Reagent Quality and Storage: Improper storage of the pNA substrate and other reagents can lead to their degradation.

Q2: How can I determine if my pNA substrate is degraded?

Substrate degradation is a primary suspect for high background. You can assess the integrity of your substrate by running a control reaction without any enzymes (Pin1 and chymotrypsin). A significant increase in absorbance at 405 nm over time in this control well indicates substrate instability.

Q3: My Pin1 enzyme might be contaminated with other proteases. How can I check for this?

To test for contaminating protease activity, incubate your Pin1 enzyme with the pNA substrate in the absence of chymotrypsin. If you observe an increase in absorbance, it suggests the presence of a contaminating protease that can directly cleave the substrate.

Q4: Can the assay buffer composition contribute to high background?

Yes, the buffer composition is critical. A suboptimal pH can lead to increased spontaneous hydrolysis of the pNA substrate. It is essential to use a buffer within the optimal pH range for both Pin1 and chymotrypsin and to ensure the buffer components themselves do not interfere with the assay.

Troubleshooting Guides

Issue 1: High Background in the "No Enzyme" Control

-

Cause: This is a strong indicator of substrate instability or spontaneous hydrolysis.

-

Troubleshooting Steps:

-

Prepare Fresh Substrate: The pNA substrate should be dissolved in a suitable solvent (e.g., DMSO) and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment.

-

Optimize Buffer pH: Ensure the assay buffer pH is within the optimal range (typically pH 7.5-8.0 for the coupled assay).

-

Check for Contamination: Ensure all reagents and consumables are free from microbial or chemical contamination.

-

Issue 2: High Background in the "No Chymotrypsin" Control

-

Cause: This points towards contaminating protease activity in your Pin1 enzyme preparation.

-

Troubleshooting Steps:

-

Assess Pin1 Purity: Verify the purity of your Pin1 enzyme preparation using SDS-PAGE.

-

Include Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your Pin1 purification and storage buffers. Ensure the inhibitors used do not affect Pin1 or chymotrypsin activity.

-

Source a Higher Purity Enzyme: If contamination persists, consider obtaining a higher purity grade of recombinant Pin1.

-

Issue 3: Gradual Increase in Background Across All Wells

-

Cause: This may be due to a combination of factors, including slow substrate degradation and sub-optimal assay conditions.

-

Troubleshooting Steps:

-

Optimize Reagent Concentrations: Titrate the concentrations of Pin1, pNA substrate, and chymotrypsin to find the optimal balance that provides a good signal-to-background ratio.

-

Minimize Incubation Time: Use the shortest incubation time that provides a robust signal.

-

Maintain Consistent Temperature: Perform the assay at a consistent and controlled temperature, as temperature fluctuations can affect reaction rates.

-

Data Presentation

The following tables summarize key quantitative parameters that can be optimized to reduce background noise and improve assay performance.

Table 1: Effect of pH on Non-Enzymatic Substrate Hydrolysis

| pH | Relative Background Signal (%) |

| 6.5 | 150 |

| 7.0 | 120 |

| 7.5 | 100 |

| 8.0 | 105 |

| 8.5 | 130 |

Note: Data are illustrative and represent the expected trend. Actual values may vary depending on the specific substrate and buffer used.

Table 2: Recommended Concentration Ranges for Assay Components

| Component | Typical Concentration Range | Purpose |

| Pin1 | 10 - 100 nM | The enzyme of interest. |

| pNA Substrate | 50 - 200 µM | Substrate for Pin1 and chymotrypsin. |

| Chymotrypsin | 10 - 50 µg/mL | Coupling enzyme to cleave the trans isomer. |

| Assay Buffer | e.g., 50 mM HEPES, pH 7.8 | Maintain optimal pH and ionic strength. |

Experimental Protocols

Protocol 1: Standard Pin1 pNA Assay

-

Prepare Assay Buffer: 50 mM HEPES, pH 7.8, containing 100 mM NaCl.

-

Prepare Reagents:

-

Pin1 stock solution (e.g., 10 µM in assay buffer).

-

pNA substrate stock solution (e.g., 10 mM in DMSO).

-

Chymotrypsin stock solution (e.g., 1 mg/mL in 1 mM HCl).

-

-

Set up the Reaction: In a 96-well plate, add the following to each well:

-

Assay Buffer to a final volume of 100 µL.

-

Pin1 to a final concentration of 50 nM.

-

Chymotrypsin to a final concentration of 20 µg/mL.

-

-

Initiate the Reaction: Add the pNA substrate to a final concentration of 100 µM.

-

Measure Absorbance: Immediately begin reading the absorbance at 405 nm every minute for 30-60 minutes at a constant temperature (e.g., 25°C).

-

Controls:

-

No Pin1 control: Replace Pin1 with assay buffer.

-

No chymotrypsin control: Replace chymotrypsin with assay buffer.

-

No enzyme control: Replace both Pin1 and chymotrypsin with assay buffer.

-

Protocol 2: Assessing pNA Substrate Integrity

-

Prepare a "No Enzyme" reaction: In a microplate well, mix the pNA substrate and assay buffer at the same final concentrations used in the standard assay.

-

Incubate and Read: Incubate the plate at the standard assay temperature and read the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for the duration of a typical experiment.

-

Analyze the Data: A stable substrate should show a minimal and linear increase in absorbance over time. A rapid or non-linear increase suggests substrate degradation.

Protocol 3: Detecting Contaminating Protease Activity

-

Prepare a "No Chymotrypsin" reaction: Set up a reaction containing Pin1 and the pNA substrate in the assay buffer, omitting chymotrypsin.

-

Incubate and Read: Monitor the absorbance at 405 nm over time as in the standard assay.

-

Analyze the Data: A significant increase in absorbance indicates the presence of contaminating proteases in the Pin1 preparation that can directly cleave the pNA substrate.

Mandatory Visualizations

Caption: Simplified Pin1 signaling pathway.

Caption: Experimental workflow for the Pin1 pNA assay.

how to solve solubility issues with H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA

Welcome to the technical support center for the chromogenic peptide substrate, H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA. This guide provides detailed troubleshooting protocols and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

A1: This peptide is a substrate used in chromogenic assays, notably for the enzyme Pin1.[1][2][3][4] Its structure includes a phosphorylated serine residue, which is critical for enzyme recognition, and a C-terminal p-nitroanilide (pNA) group that releases a colored compound upon cleavage. The sequence contains a mix of hydrophobic and charged amino acids, which can make solubilization challenging.

Q2: Why is solubility a potential issue with this peptide?

A2: The peptide's sequence contains several large, hydrophobic amino acid residues (Trp, Phe, Tyr, Pro) that inherently limit its solubility in aqueous solutions.[5][6] Furthermore, the peptide has a calculated net charge close to zero around neutral pH, which is its likely isoelectric point. Peptides are typically least soluble at their isoelectric point.[7][8] The combination of high hydrophobicity and a near-neutral charge can lead to aggregation and precipitation.[9][10]

Q3: What is the best way to store the peptide?

A3: For long-term storage, lyophilized peptides should be kept at -20°C or colder, protected from moisture and light.[11] Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[12][13] Solutions should be prepared using sterile, and ideally oxygen-free, buffers.[6]

Q4: What solvent should I try first to dissolve the peptide?

A4: Always begin by attempting to dissolve a small test amount of the peptide in high-purity, sterile water.[12][14] If that is unsuccessful, the peptide's net charge suggests that a slightly acidic solution is the next best choice. Try a dilute solution of 10% aqueous acetic acid.[5][13]

Q5: Are there any solvents or conditions I should avoid?

A5: Yes. Due to the presence of a Tryptophan (Trp) residue, you should use caution with Dimethyl Sulfoxide (DMSO), as it can oxidize the indole side chain.[5][6] If an organic solvent is necessary, Dimethylformamide (DMF) is a safer alternative.[11] Avoid strongly basic conditions (pH > 8), especially if your peptide contains cysteine (not present here), as it can promote disulfide bond formation and other side reactions.[13][15] Based on charge calculations, this peptide's isoelectric point is likely in the basic range, so high pH will decrease solubility.

Peptide Properties and Data

The following tables summarize the key characteristics of the peptide and recommended solvents for easy reference.

Table 1: Peptide Physicochemical Properties

| Property | Value |

|---|---|

| Sequence | This compound |

| Modifications | N-terminal free amine, Phosphoserine, C-terminal p-nitroanilide |

| Molar Mass | ~1175.2 g/mol |

| Calculated Net Charge (pH 2.0) | +1.5 |

| Calculated Net Charge (pH 7.0) | +0.5 |

| Calculated Net Charge (pH 9.0) | 0 |

Table 2: Recommended Solvents for Initial Solubility Testing

| Priority | Solvent / Buffer | Rationale & Handling Instructions |

|---|---|---|

| 1 | Sterile Deionized Water | Always the first choice. Use vortexing or sonication to aid dissolution.[6] |

| 2 | 10% Acetic Acid in Water | The peptide is basic and should be soluble in acidic conditions.[13][14] Lyophilize to remove if unsuccessful.[12] |

| 3 | DMF (Dimethylformamide) | For highly hydrophobic peptides.[11] Use a minimal amount to create a stock, then slowly dilute into your aqueous assay buffer. |

| 4 | Acetonitrile (ACN) or Ethanol | Alternatives to DMF.[11] Use the same stock solution and dilution method. |

| Last Resort | 6M Guanidine-HCl or 8M Urea | Chaotropic agents for aggregated peptides.[11][15] Note: These will denature target proteins in your assay. |

Troubleshooting Guide

This section provides a step-by-step guide to address specific solubility problems.

Problem: The lyophilized peptide does not dissolve in my aqueous buffer (e.g., PBS pH 7.4).

This is the most common issue and is typically due to the peptide's hydrophobicity and proximity to its isoelectric point. Follow the workflow below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 202739-41-1 [amp.chemicalbook.com]

- 5. jpt.com [jpt.com]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 8. Peptide Synthesis Knowledge Base [peptide2.com]

- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. lifetein.com [lifetein.com]

- 12. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 13. lifetein.com [lifetein.com]

- 14. genscript.com [genscript.com]

- 15. biobasic.com [biobasic.com]

Technical Support Center: Improving the Sensitivity of Colorimetric Pin1 Activity Assays

Welcome to the technical support center for Pin1 activity assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their colorimetric Pin1 activity assays for improved sensitivity and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the colorimetric Pin1 activity assay?